molecular formula C8H7BrN2 B1446181 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638761-16-6

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1446181
M. Wt: 211.06 g/mol
InChI Key: VSOSUQLVHNCTMY-UHFFFAOYSA-N
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Description

“4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a nitrogen-containing heterocyclic compound . The 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Synthesis and Antibacterial Activity

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized for various purposes, including antibacterial activity. For instance, Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating their potential in antibacterial applications Toja et al., 1986.

Heterocycle Synthesis

The chemical structure of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine lends itself well to the creation of complex heterocycles. Alekseyev et al. (2015) developed a method for synthesizing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks via Fischer indole cyclization, highlighting the versatility of this compound in creating hard-to-reach heterocycles Alekseyev et al., 2015.

Synthesis of Nitrogen Heterocyclic Compounds

The synthesis of nitrogen heterocyclic compounds using 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine has been a subject of research. Paudler et al. (1965) focused on the bromination of pyrrolo[1, 2-a]pyrazine and pyrrazolo[1, 2-a]pyridine to yield specific derivatives, illustrating the compound's utility in creating nitrogen heterocycles Paudler et al., 1965.

Total Synthesis of Alkaloids

In the realm of alkaloid synthesis, Baeza et al. (2010) demonstrated the application of 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine in the total synthesis of the natural alkaloid variolin B. This showcases its role in complex organic synthesis processes, particularly in the creation of biologically significant compounds Baeza et al., 2010.

Suzuki Cross-Coupling Reaction

Ahmad et al. (2017) utilized palladium-catalyzed Suzuki cross-coupling reactions with 4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine to synthesize novel pyridine derivatives. This research highlights the compound's role in facilitating important organic reactions for synthesizing new materials Ahmad et al., 2017.

properties

IUPAC Name

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-11-8-6(7(5)9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOSUQLVHNCTMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Br)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264874
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1638761-16-6
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638761-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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